2-(6-chloropyridin-2-yl)-2-methylpropanal
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Overview
Description
2-(6-chloropyridin-2-yl)-2-methylpropanal is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanal typically involves the reaction of 6-chloropyridine with a suitable aldehyde under controlled conditions. One common method is the condensation reaction between 6-chloropyridine and 2-methylpropanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-2-yl)-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid.
Reduction: 2-(6-chloropyridin-2-yl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-chloropyridin-2-yl)-2-methylpropanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-2-yl)-2-methylpropanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar structure but with an ester group instead of an aldehyde group.
(6-chloropyridin-2-yl)methanamine: This compound features an amine group attached to the chloropyridine ring.
Uniqueness
2-(6-chloropyridin-2-yl)-2-methylpropanal is unique due to the presence of both a chloropyridine ring and an aldehyde group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
2229241-91-0 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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